molecular formula C8H16N2O3 B13046775 Methyl glycyl-L-valinate

Methyl glycyl-L-valinate

Katalognummer: B13046775
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: PIYGLVXTSVUKQN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl glycyl-L-valinate is an organic compound with the molecular formula C8H16N2O3 It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl glycyl-L-valinate can be synthesized through the esterification of valine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Reactants: Valine and methanol.

    Catalyst: Hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure optimal yield.

    Purification: The product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of valine and methanol.

    Continuous Reaction Systems: Use of continuous reactors to maintain consistent reaction conditions.

    Automated Purification: Advanced purification techniques such as chromatography and automated distillation systems.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl glycyl-L-valinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted valine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl glycyl-L-valinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein synthesis and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of methyl glycyl-L-valinate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to various physiological effects.

    Affect Cellular Processes: Influence cellular processes such as protein synthesis, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Methyl glycyl-L-valinate can be compared with other similar compounds, such as:

    Methyl L-valinate: A simpler ester derivative of valine.

    Glycyl-L-valine: A dipeptide consisting of glycine and valine.

    L-Valine methyl ester hydrochloride: Another ester derivative with similar properties.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both glycine and valine. This combination allows it to exhibit distinct chemical and biological activities, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H16N2O3

Molekulargewicht

188.22 g/mol

IUPAC-Name

methyl (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI-Schlüssel

PIYGLVXTSVUKQN-ZETCQYMHSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CN

Kanonische SMILES

CC(C)C(C(=O)OC)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.